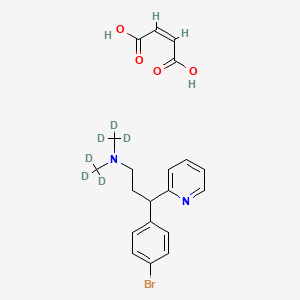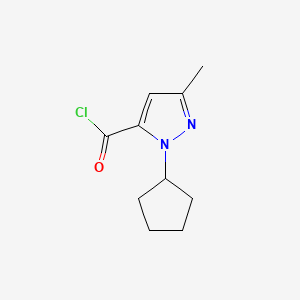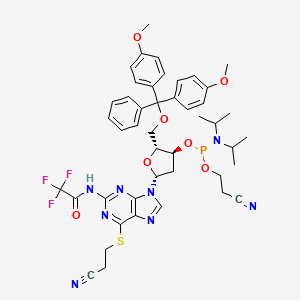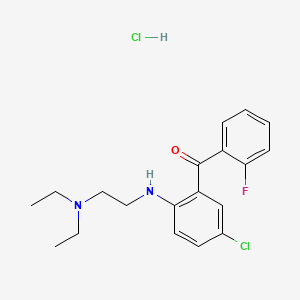
Tamoxifen-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamoxifen-13C6 is a variant of Tamoxifen, a drug commonly used in the treatment of breast cancer, especially for postmenopausal patients . It is a selective estrogen receptor modulator .
Synthesis Analysis
The synthesis of Tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . Another method involves a water-in-oil emulsion templated reverse-phase evaporation strategy, using Span 120 as a non-ionic surfactant, for the synthesis of tamoxifen-loaded niosomes .Molecular Structure Analysis
Tamoxifen’s molecular structure includes a diphenyl-1-butenyl group and a phenoxy group . The molecular weight of Tamoxifen-13C6 is 377.47 .Chemical Reactions Analysis
Tamoxifen undergoes various chemical reactions in the body. It is converted into many metabolites, the most therapeutically active of which are N-desmethyl-4-hydroxytamoxifen (endoxifen) and 4-hydroxytamoxifen .作用机制
Tamoxifen’s mechanism of action is twofold: it competes with 17β-estradiol (E2) at the receptor site to block the promotional role of E2 in breast cancer, and it binds to DNA after metabolic activation to initiate carcinogenesis . It also causes cells to remain in the G0 and G1 phases of the cell cycle .
安全和危害
未来方向
Research into Tamoxifen and its resistance mechanisms is ongoing. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . There is also interest in the potential use of Tamoxifen beyond ER+ breast cancer, such as in the treatment of microbial infections .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tamoxifen-13C6 involves the incorporation of six carbon-13 isotopes into the Tamoxifen molecule. This can be achieved through the use of carbon-13 labeled starting materials in the synthesis process.", "Starting Materials": [ "Tamoxifen", "13C-labeled acetic anhydride", "13C-labeled benzyl cyanide", "13C-labeled sodium borohydride", "13C-labeled hydrochloric acid" ], "Reaction": [ "Step 1: React 13C-labeled acetic anhydride with Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen acetate.", "Step 2: Hydrolyze the 13C-labeled Tamoxifen acetate to obtain 13C-labeled Tamoxifen.", "Step 3: React 13C-labeled benzyl cyanide with 13C-labeled Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen benzyl cyanide.", "Step 4: Reduce 13C-labeled Tamoxifen benzyl cyanide using 13C-labeled sodium borohydride to obtain 13C-labeled Tamoxifen.", "Step 5: Purify the 13C-labeled Tamoxifen using 13C-labeled hydrochloric acid to obtain Tamoxifen-13C6." ] } | |
CAS 编号 |
1346606-38-9 |
产品名称 |
Tamoxifen-13C6 |
分子式 |
C26H29NO |
分子量 |
377.478 |
IUPAC 名称 |
2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
InChI 键 |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
同义词 |
(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)






![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)